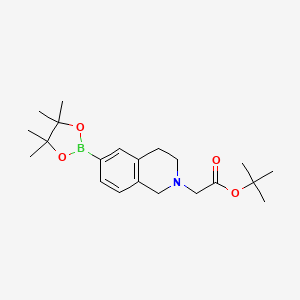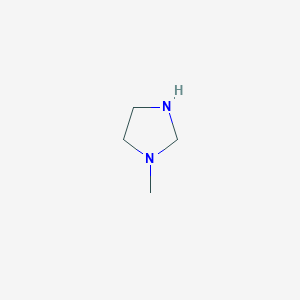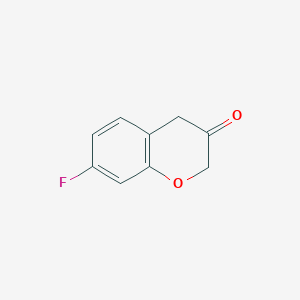
Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate
Descripción general
Descripción
Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate is a complex organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by its intricate molecular structure, which includes a tert-butyl group, a boronic acid moiety, and an isoquinoline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent, such as toluene or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: The boronic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and pyridinium chlorochromate.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Amides, esters, thioethers.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, this compound is used as a building block for the construction of complex molecules. It is particularly useful in cross-coupling reactions, which are essential for forming carbon-carbon bonds in pharmaceuticals and materials science.
Biology: The boronic acid moiety of this compound can interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands. It can be employed in the design of new drugs and diagnostic tools.
Medicine: Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate has potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. Its ability to form stable complexes with biological targets makes it a valuable tool in drug discovery.
Industry: In the materials industry, this compound can be used in the synthesis of advanced polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced durability and functionality.
Mecanismo De Acción
The mechanism by which tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate exerts its effects involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are often found in the active sites of enzymes. This interaction can modulate enzyme activity, leading to potential therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in various biological pathways, such as those related to inflammation and cancer progression.
Receptors: It can bind to specific receptors, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound shares a similar boronic acid structure but differs in its aromatic ring system.
2-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester: Another boronic acid derivative with a different substituent on the phenyl ring.
Uniqueness: Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate is unique due to its isoquinoline derivative, which provides distinct chemical properties and reactivity compared to other boronic acid compounds. This makes it particularly valuable in specific synthetic applications and biological studies.
Propiedades
IUPAC Name |
tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)14-23-11-10-15-12-17(9-8-16(15)13-23)22-26-20(4,5)21(6,7)27-22/h8-9,12H,10-11,13-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTDDAJMZAKMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)CC(=O)OC(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672222 | |
| Record name | tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949922-33-2 | |
| Record name | tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3195975.png)


![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3196006.png)





![Ethyl 2-chloro-7,8-dihydropyrido[3,4-B]pyrazine-6(5H)-carboxylate](/img/structure/B3196060.png)



